methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a structurally complex substituent at the C6 position. The core tetrahydropyrimidine ring is substituted with a phenyl group at C4 and a methyl ester at C5, while the C6 position features a benzenesulfonyl group bearing chloro and methoxy moieties. This compound belongs to the Biginelli reaction product family, which typically involves aldehydes, β-keto esters, and urea derivatives .
Properties
IUPAC Name |
methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6S/c1-28-15-9-8-13(21)10-16(15)30(26,27)11-14-17(19(24)29-2)18(23-20(25)22-14)12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJYOHSFYMLTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site of an enzyme or interfering with protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Analysis :
- The benzenesulfonyl group in the target compound introduces strong electron-withdrawing effects and steric bulk, which may enhance receptor binding specificity compared to methyl or bromomethyl groups.
- Bromomethyl derivatives (e.g., ) are reactive intermediates for nucleophilic substitution, enabling diversification into sulfonamide or thioether analogs .
Aryl Substitutions at C4
The C4 aryl group influences π-π stacking interactions in biological targets. Examples include:
Analysis :
- Phenyl groups (target compound) enhance hydrophobicity and planar stacking, whereas furan () or pyrazole () substituents introduce heteroatoms that may alter hydrogen-bonding interactions .
Functional Group Modifications at C2
The C2 carbonyl or thioxo group affects electronic properties:
| Compound Name | C2 Substituent | Key Findings | Reference |
|---|---|---|---|
| Target Compound | Oxo | - | - |
| 4-(Furan-2-yl)-6-Me-2-thioxo-DHPM-5-carboxylate | Thioxo | Moderate antioxidant activity | [14] |
Analysis :
Key Insights :
- The benzenesulfonylmethyl group may require post-Biginelli functionalization, such as bromination () followed by sulfonylation .
Structural and Crystallographic Comparisons
Crystal structure analyses reveal conformational trends:
Analysis :
Implications for Target Compound :
- The 5-chloro-2-methoxybenzenesulfonyl group may enhance antibacterial activity by mimicking sulfonamide drugs, which inhibit dihydropteroate synthase .
Biological Activity
Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This article will explore its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound features a unique tetrahydropyrimidine core structure that includes multiple functional groups such as a methyl ester and a sulfonyl group. These structural characteristics enhance its lipophilicity and may influence its interactions with biological targets. The presence of the 5-chloro-2-methoxybenzenesulfonyl moiety is particularly noteworthy as it may enhance the compound's biological efficacy.
Structural Overview
| Feature | Description |
|---|---|
| Core Structure | Tetrahydropyrimidine |
| Functional Groups | Methyl ester, sulfonyl group |
| Notable Substituents | 5-chloro-2-methoxybenzenesulfonyl |
Biological Activity
Preliminary studies indicate that this compound exhibits notable anti-cancer properties. It has been identified as a monastrol-type agent, which suggests its potential efficacy against various cancer cell lines. The compound appears to inhibit specific cellular pathways involved in tumor growth and proliferation.
The biological activity of this compound may be attributed to its ability to interact with proteins involved in cell cycle regulation and apoptosis. Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry are essential for quantifying binding affinities and elucidating the mechanisms of action.
Case Studies and Research Findings
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, assays conducted on breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.
- Mechanistic Studies : Research has shown that this compound may induce apoptosis through the activation of caspase pathways. This suggests that the compound could be a valuable lead for developing new anti-cancer therapies.
Pharmacological Evaluations
Further pharmacological evaluations are necessary to fully understand the therapeutic potential of this compound. Studies should focus on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Toxicity profiles : Evaluating safety and side effects.
- Structure-activity relationship (SAR) : Investigating how modifications to the structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
